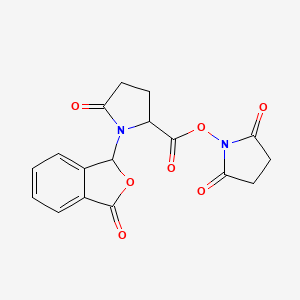
4-Ethyl-8-methyloctahydronaphthalen-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-8-methyloctahydronaphthalen-1(2H)-one is a chemical compound that belongs to the class of organic compounds known as naphthalenes. These compounds are characterized by a fused pair of benzene rings. The specific structure of this compound includes an ethyl group and a methyl group attached to an octahydronaphthalene core, with a ketone functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-8-methyloctahydronaphthalen-1(2H)-one typically involves multi-step organic reactions. One possible route could involve the hydrogenation of a naphthalene derivative followed by functional group modifications to introduce the ethyl and methyl groups.
Industrial Production Methods
Industrial production methods for such compounds often involve catalytic hydrogenation and specific organic synthesis techniques under controlled conditions. The exact methods would depend on the availability of starting materials and desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethyl-8-methyloctahydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone can be reduced to form secondary alcohols.
Substitution: The ethyl and methyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various halogenating agents and catalysts can be used depending on the desired substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction would yield alcohols.
Applications De Recherche Scientifique
4-Ethyl-8-methyloctahydronaphthalen-1(2H)-one may have applications in various fields:
Chemistry: Used as an intermediate in organic synthesis.
Medicine: Could be explored for pharmaceutical properties.
Industry: May be used in the production of fragrances or other industrial chemicals.
Mécanisme D'action
The mechanism of action for 4-Ethyl-8-methyloctahydronaphthalen-1(2H)-one would depend on its specific interactions with molecular targets. Typically, compounds with ketone groups can act as electrophiles in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene: The parent compound with a simpler structure.
Tetralin: A hydrogenated derivative of naphthalene.
Decalin: Another hydrogenated naphthalene derivative.
Uniqueness
4-Ethyl-8-methyloctahydronaphthalen-1(2H)-one is unique due to its specific substitution pattern and functional groups, which may confer distinct chemical and physical properties.
Propriétés
Numéro CAS |
870515-09-6 |
|---|---|
Formule moléculaire |
C13H22O |
Poids moléculaire |
194.31 g/mol |
Nom IUPAC |
4-ethyl-8-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C13H22O/c1-3-10-7-8-12(14)13-9(2)5-4-6-11(10)13/h9-11,13H,3-8H2,1-2H3 |
Clé InChI |
BALKDOWGTGLWED-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCC(=O)C2C1CCCC2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![13-(4-acetylphenyl)-16-(2,2-dimethylpropanoyl)-5-methoxy-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione](/img/structure/B14137891.png)
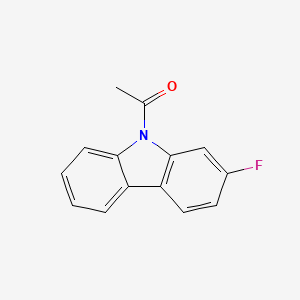


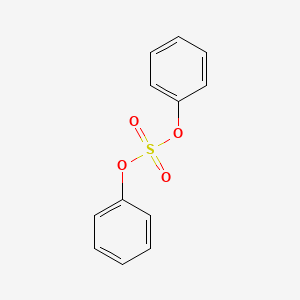

![3-(4-fluorophenyl)-2-(methoxymethyl)-7-methyl-N-phenylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14137927.png)

![N,N',N''-{1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris[(2,1-phenylene)methylene]}tris(N-methylmethanamine)](/img/structure/B14137934.png)
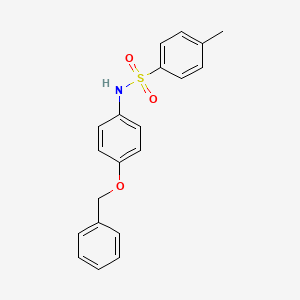
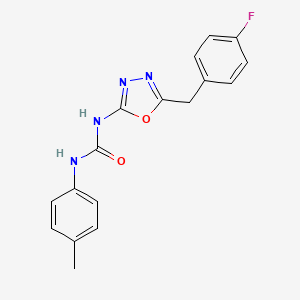
![1,2,2,3,3,4,7-Heptachloro-5,5-dimethyl-6-methylidenebicyclo[2.2.1]heptane](/img/structure/B14137945.png)
